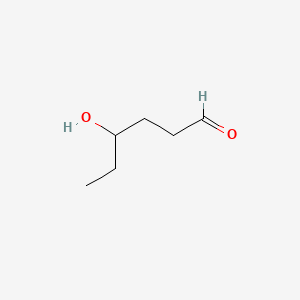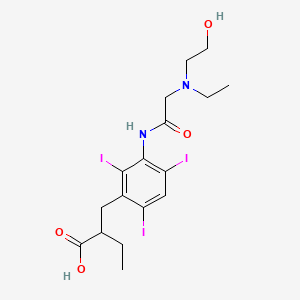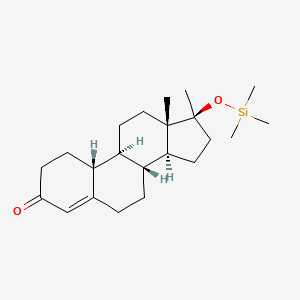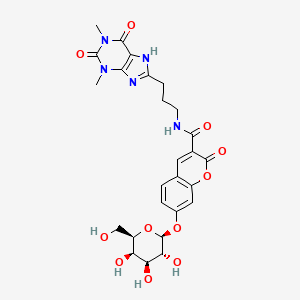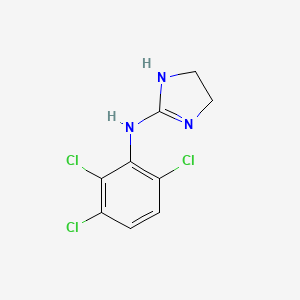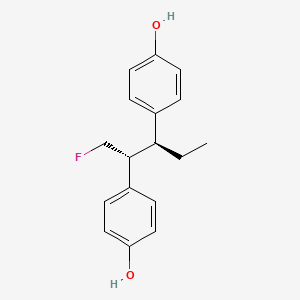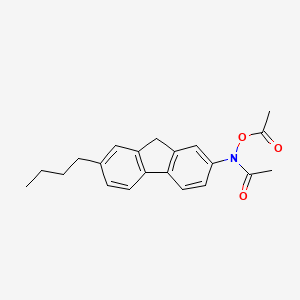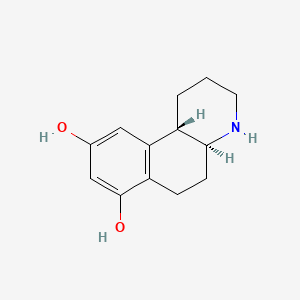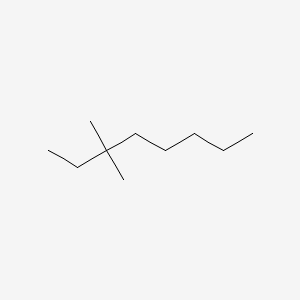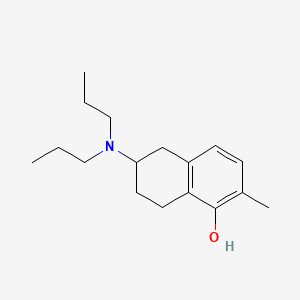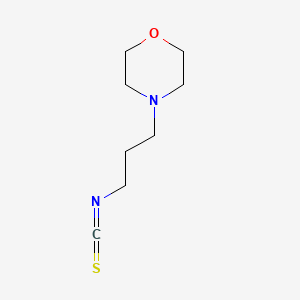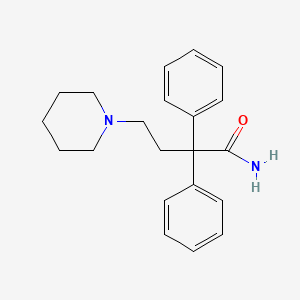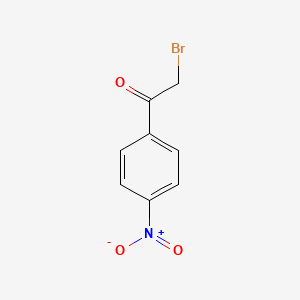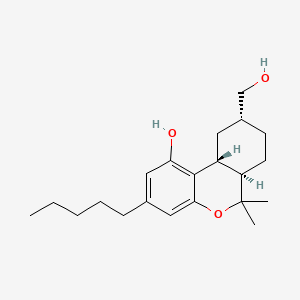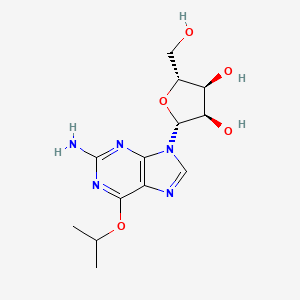
O-Isopropylguanosine
Descripción general
Descripción
O-Isopropylguanosine is a variant of Isoguanosine (isoG), which is an isomer of Guanosine (G). The difference between isoG and G lies in the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of G and isoG .
Molecular Structure Analysis
Like Guanosine, Isoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . It shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment .Aplicaciones Científicas De Investigación
1. Oxidative Stress and Depression
Research has indicated a connection between depression and oxidative stress. Studies utilizing oxidative stress markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG), a derivative of guanosine, have shown that these markers are increased in cases of depression. This suggests potential applications in understanding the biochemical mechanisms underlying depression and possibly in developing treatments that target oxidative stress (Black et al., 2015).
2. Supramolecular Structures and Applications
Isoguanosine, an isomer of guanosine, which includes compounds like O-Isopropylguanosine, has been studied for its ability to form various supramolecular structures. These structures have potential applications in areas such as ionophores, genetics, gel formation, and cancer treatment. This area of research provides a broad scope for developing new materials and therapeutic agents (Ding et al., 2020).
3. Occupational Exposure and Oxidative Biomarkers
Studies on workers exposed to metal oxide nanoparticles have utilized biomarkers like 8-OHdG for assessing oxidative DNA damage. This research is crucial for understanding the health implications of exposure to such materials in industrial settings and developing safety protocols (Liou et al., 2017).
4. Ionophore Research
Research into the mononucleoside O-Isopropylguanosine has revealed its strong affinity for alkali metal cations and its ability to form stable supramolecular structures. These findings are significant for developing new ionophores, which are molecules capable of transporting ions across cell membranes (Tirumala & Davis, 1997).
5. Pregnancy and Oxidative Stress
In pregnancy, biomarkers like 8-OHdG are used to study oxidative stress. This research provides insights into the mechanisms of preterm birth and other pregnancy complications, illustrating the potential for using these biomarkers in prenatal care and understanding pregnancy-related health issues (Ferguson et al., 2015).
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-propan-2-yloxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-5(2)22-11-7-10(16-13(14)17-11)18(4-15-7)12-9(21)8(20)6(3-19)23-12/h4-6,8-9,12,19-21H,3H2,1-2H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLLRVMAHKTDI-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002881 | |
| Record name | 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82773-20-4 | |
| Record name | O-Isopropylguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082773204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



